molecular formula C18H19N5O4S2 B2845314 N-(5-((3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiazol-2-yl)acetamide CAS No. 2034463-24-4

N-(5-((3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiazol-2-yl)acetamide

Cat. No.: B2845314
CAS No.: 2034463-24-4
M. Wt: 433.5
InChI Key: UGDLVIQMDUMFEM-UHFFFAOYSA-N
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Description

N-(5-((3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiazol-2-yl)acetamide is a complex organic compound that features a quinazolinone core, a piperidine ring, a thiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring, sulfonyl group, and thiazole ring. The final step involves the acetamide group attachment. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps, such as crystallization or chromatography, would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-(5-((3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-((3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes, while the piperidine and thiazole rings may enhance binding affinity and specificity. The compound’s effects are mediated through pathways involving enzyme inhibition, receptor modulation, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as raltitrexed, are known for their anticancer activities.

    Piperidine Derivatives: Compounds like piperidine-based drugs are used for their analgesic and anesthetic properties.

    Thiazole Derivatives: Thiazole-containing compounds are studied for their antimicrobial and anti-inflammatory effects.

Uniqueness

N-(5-((3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiazol-2-yl)acetamide is unique due to its multi-functional structure, which combines the properties of quinazolinone, piperidine, and thiazole rings. This combination enhances its potential as a versatile therapeutic agent with diverse biological activities.

Properties

IUPAC Name

N-[5-[3-(4-oxoquinazolin-3-yl)piperidin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S2/c1-12(24)21-18-19-9-16(28-18)29(26,27)22-8-4-5-13(10-22)23-11-20-15-7-3-2-6-14(15)17(23)25/h2-3,6-7,9,11,13H,4-5,8,10H2,1H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDLVIQMDUMFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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